3-bromo-2-oxo-2H-pyran-5-carboxylic acid
Description
Significance of the 2-Oxo-2H-Pyran Ring System in Modern Heterocyclic Synthesis
The 2-oxo-2H-pyran scaffold is a privileged structure in medicinal chemistry and natural product synthesis. rsc.orgnih.gov Its prevalence in molecules isolated from a wide range of natural sources, including plants, fungi, and marine organisms, underscores its biological relevance. nih.govresearchgate.net These natural products exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. rsc.orgnih.govmdpi.com
In synthetic chemistry, the 2-oxo-2H-pyran ring is valued for its unique reactivity. It contains a conjugated diene system and an ester group, making it a versatile precursor for a variety of chemical transformations. nih.gov It can participate in cycloaddition reactions, particularly the Diels-Alder reaction, providing access to complex polycyclic frameworks. orgsyn.orgrsc.orgnih.gov Furthermore, the electrophilic centers within the ring make it susceptible to nucleophilic attack, which can be harnessed to construct other heterocyclic systems like pyridines, quinolines, and pyrazoles through ring-transformation reactions. mdpi.comresearchgate.net The ability to functionalize the pyrone ring allows chemists to modulate its electronic properties and steric profile, creating a diverse library of compounds for various applications. researchgate.net
Structural Features and Electronic Configuration of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid
This compound is a highly functionalized heterocyclic compound. Its core is the 2-oxo-2H-pyran ring, which is substituted at the C3 position with a bromine atom and at the C5 position with a carboxylic acid group.
The electronic nature of the molecule is dictated by the interplay of these functional groups. The pyran ring itself contains an endocyclic oxygen atom and a conjugated π-system. The lactone carbonyl group (C2=O), the bromine atom at C3, and the carboxylic acid group at C5 are all electron-withdrawing. This electronic arrangement significantly influences the molecule's reactivity. The presence of these groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the diene system electron-deficient and enhancing its reactivity in certain types of Diels-Alder reactions. nih.gov The electron-poor nature of the ring also makes positions C2, C4, and C6 susceptible to nucleophilic attack. researchgate.net
Spectroscopic analysis provides further insight into its structure. While specific spectral data for this compound is not widely published, data for closely related compounds can be used for approximation. For instance, the proton of a carboxylic acid typically appears as a broad singlet far downfield in the 1H NMR spectrum, often in the 10-12 ppm region. libretexts.org The protons on the pyran ring would be expected in the aromatic/vinylic region. In the 13C NMR spectrum, the carbonyl carbons of the lactone and the carboxylic acid would be highly deshielded, appearing between 160-180 ppm. libretexts.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrO₄ |
| Molecular Weight | 219.99 g/mol |
| CAS Number | 108723-62-2 |
| Canonical SMILES | C1=C(C(=O)OC=C1C(=O)O)Br |
This interactive table summarizes key identifiers for the compound.
Historical Context and Evolution of Research on Brominated 2-Oxo-2H-Pyran-5-Carboxylic Acids
Research into 2-pyrones and their derivatives has a long history, but the study of specifically brominated analogues gained momentum with the development of more sophisticated synthetic methods. Early approaches to halogenated heterocycles often involved direct bromination, which could lead to mixtures of products and lacked regiocontrol.
A significant advancement in the field was the development of methods that allowed for the specific placement of bromine atoms onto the pyrone ring. One notable strategy involves the bromo-decarboxylation of 2-pyrone-carboxylic acids. For instance, the reaction of coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) with reagents like N-bromosuccinimide (NBS) and a catalyst can furnish brominated 2-pyrones. researchgate.net This approach offered a more controlled route to these compounds, overcoming previous limitations of accessibility. researchgate.net
The evolution of research has been driven by the synthetic utility of these brominated intermediates. Brominated 2-pyrones, such as 3-bromo-2-pyrone, have proven to be highly valuable in Diels-Alder cycloadditions. orgsyn.org The bromine substituent modulates the electronic properties of the diene, allowing it to react with both electron-rich and electron-deficient dienophiles, a characteristic described as "chameleonic" or "ambiphilic." orgsyn.org This dual reactivity expands the synthetic potential of the 2-pyrone scaffold significantly compared to its non-brominated parent. The development of transition metal-catalyzed cross-coupling reactions has further broadened the scope, enabling the synthesis of a wide array of substituted 2-pyrones from their bromo-precursors. researchgate.netorganic-chemistry.org
Current Academic Research Landscape and Unaddressed Challenges in the Chemistry of this compound
The current research landscape for 2-pyrone derivatives continues to expand, driven by their potential in drug discovery and materials science. nih.govresearchgate.net While this compound itself is not the subject of a large volume of recent, dedicated studies, the research on analogous structures highlights the key areas of interest and the remaining challenges.
Current Research Focus:
Diels-Alder Reactions: The use of substituted 2-pyrones as dienes in [4+2] cycloadditions remains a central theme. Research focuses on controlling the stereoselectivity and regioselectivity of these reactions, often employing chiral catalysts to achieve asymmetric synthesis of complex molecules. rsc.orgnih.gov
Synthesis of Novel Heterocycles: Brominated pyrones serve as versatile starting materials for creating more complex molecular architectures through cross-coupling and ring-transformation reactions. researchgate.netorganic-chemistry.org
Medicinal Chemistry: The 2-pyrone scaffold is actively being explored for the development of new therapeutic agents, leveraging its diverse biological activities. rsc.org
Unaddressed Challenges:
Selective Functionalization: A primary challenge is the chemoselective functionalization of the molecule. With multiple reactive sites—the carboxylic acid group, the C-Br bond, and the electrophilic positions on the ring—developing reactions that target one site without affecting the others is a significant synthetic hurdle. For example, performing a coupling reaction at the C-Br position without inducing a reaction at the carboxylic acid or the lactone requires carefully optimized conditions.
Green Synthesis: While effective synthetic routes exist, there is a continuous need for more environmentally benign and efficient methods for the preparation of this compound and its derivatives.
Limited Mechanistic Studies: For many reactions involving complex pyrones, detailed mechanistic understanding is still lacking. Deeper insight into reaction pathways could enable better control over product outcomes and the design of more efficient catalysts.
Exploration of Biological Potential: The specific biological profile of this compound is largely unexplored. A systematic investigation into its potential as an anticancer, antimicrobial, or anti-inflammatory agent represents a significant open area for research.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-oxopyran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFBKUQZKITGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid and Its Precursors
Retrosynthetic Strategies for the C3-Bromination and C5-Carboxylation of 2-Oxo-2H-Pyran Scaffolds
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, into simpler, commercially available starting materials. The key disconnections involve the introduction of the bromine atom at the C3 position and the carboxylic acid group at the C5 position of the 2-oxo-2H-pyran ring.
A primary retrosynthetic approach would involve the late-stage functionalization of a pre-formed 2-oxo-2H-pyran-5-carboxylic acid scaffold. This strategy hinges on the regioselective bromination at the C3 position. Another viable strategy involves the construction of the pyranone ring from acyclic precursors already bearing the necessary bromine and carboxyl functionalities or their synthetic equivalents. This approach allows for greater control over the substitution pattern of the final product.
For instance, a plausible disconnection path could lead back to coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) as a key intermediate. nist.gov The challenge then lies in achieving selective bromination at the C3 position, avoiding reactions at other potentially reactive sites on the pyranone ring.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule in a limited number of steps, maximizing efficiency. These methods can be broadly categorized into the functionalization of a pre-existing pyranone core and the cyclization of functionalized acyclic precursors.
Regioselective Bromination Approaches to 2-Oxo-2H-pyran-5-carboxylic Acid
The direct bromination of 2-oxo-2H-pyran-5-carboxylic acid presents a challenge in controlling the regioselectivity. The electron-withdrawing nature of the carboxylic acid group and the lactone carbonyl can influence the reactivity of the pyranone ring towards electrophilic substitution.
While specific studies on the direct bromination of 2-oxo-2H-pyran-5-carboxylic acid are not extensively detailed in the provided search results, general principles of electrophilic substitution on pyranone rings suggest that the C3 position could be susceptible to attack. The reaction would likely require careful selection of the brominating agent and reaction conditions to achieve the desired C3 selectivity and avoid side reactions such as addition or decomposition.
Cyclization Reactions Incorporating Bromine and Carboxylic Acid Functionalities
An alternative and often more controlled approach involves the construction of the this compound ring system from acyclic precursors. This strategy allows for the precise placement of the bromine and carboxylic acid functionalities before the ring-forming step.
One potential synthetic pathway could involve the condensation of a three-carbon component with a brominated three-carbon component, one of which contains a precursor to the carboxylic acid group. For example, a Knoevenagel-type condensation followed by an intramolecular cyclization could be envisioned. Such multicomponent reactions are increasingly favored for their efficiency and atom economy. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. This includes the careful selection of solvents, temperature, reaction time, and the use of catalysts.
For bromination reactions, the choice of the brominating agent is critical. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst are commonly used for allylic and benzylic brominations and could potentially be adapted for the selective bromination of the pyranone ring. orgsyn.org
In cyclization reactions, the choice of catalyst can significantly influence the outcome. Both acid and base catalysts can be employed to promote condensation and cyclization steps. The development of novel catalyst systems, including organocatalysts and transition metal catalysts, continues to offer new possibilities for improving the efficiency and selectivity of such transformations. acs.org
| Parameter | Influence on Synthesis | Example Optimization Strategy |
| Solvent | Can affect solubility, reaction rates, and selectivity. | Screening a range of polar and non-polar solvents. |
| Temperature | Influences reaction kinetics and can control selectivity between kinetic and thermodynamic products. | Stepwise temperature ramping to identify optimal conditions. |
| Catalyst | Can accelerate the reaction and direct the regioselectivity. | Screening different Lewis acids, Brønsted acids, or organocatalysts. |
| Brominating Agent | Determines the reactivity and selectivity of the bromination step. | Comparing Br2, NBS, and other electrophilic bromine sources. |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. jmaterenvironsci.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-Free Reactions and Alternative Reaction Media
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. ijisrt.com Solvent-free reactions, often conducted by grinding the reactants together or using a minimal amount of a liquid reactant as the solvent, can lead to higher reaction rates, improved selectivity, and easier product isolation. ijisrt.com
The use of alternative, environmentally benign reaction media is another important aspect of green chemistry. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com The development of water-compatible catalysts and reaction conditions is an active area of research. rsc.org Ionic liquids and deep eutectic solvents are also being explored as greener alternatives to traditional organic solvents. jmaterenvironsci.com
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Solvent-Free Reaction | Grinding solid reactants together for cyclization or bromination. | Reduced waste, lower cost, simplified workup. |
| Aqueous Reaction Media | Performing cyclization or bromination in water with a suitable catalyst. | Improved safety, reduced environmental impact. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction times. | Faster reactions, potentially higher yields. |
| Photocatalysis | Employing a photocatalyst and visible light to drive the reaction. | Milder reaction conditions, potential for novel reactivity. rsc.org |
Atom Economy and E-Factor Considerations in Synthetic Pathways
The principles of green chemistry, particularly atom economy and the Environmental Factor (E-factor), are critical in evaluating the sustainability of synthetic routes. Atom economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the final product, while the E-factor offers a more practical assessment by quantifying the amount of waste generated.
For the synthesis of this compound and its precursors, a comprehensive analysis of atom economy and E-factor is crucial for developing more environmentally benign processes. Traditional multi-step syntheses of substituted pyrones often involve the use of stoichiometric reagents and protecting groups, which can lead to poor atom economy and high E-factors. For instance, bromination reactions using elemental bromine can be effective but generate hydrogen bromide as a byproduct, lowering the atom economy.
Modern synthetic approaches aim to improve these metrics by employing catalytic methods and designing more convergent synthetic pathways. While specific studies calculating these metrics for the synthesis of this compound are not extensively documented, a comparative analysis of hypothetical synthetic routes can illustrate these principles.
Table 1: Hypothetical Atom Economy and E-Factor Analysis for a Synthetic Step in 2-Oxo-2H-pyran Synthesis
| Reaction Type | Reagents | Desired Product | Byproducts | Theoretical Atom Economy (%) | Estimated E-Factor |
| Stoichiometric Bromination | 2-oxo-2H-pyran-5-carboxylic acid, Br₂ | This compound | HBr | ~73% | 5-10 |
| Catalytic Halogenation | 2-oxo-2H-pyran-5-carboxylic acid, NaBr, Oxidant, Catalyst | This compound | H₂O, Reduced Oxidant | >90% | 1-5 |
Applications of Flow Chemistry in the Synthesis of this compound Derivatives
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including pyran derivatives, can benefit significantly from these features.
The application of flow chemistry to the synthesis of this compound derivatives could address several challenges associated with traditional batch processes. For instance, bromination reactions, which are often highly exothermic, can be controlled more effectively in a flow reactor, minimizing the formation of side products. Furthermore, multi-step sequences involving the formation of the pyran ring followed by functionalization could be "telescoped" into a continuous process, reducing manual handling and purification steps.
While specific literature on the flow synthesis of this compound is limited, the principles can be extrapolated from studies on the continuous synthesis of other heterocyclic carboxylic acids and brominated compounds.
Table 2: Potential Advantages of Flow Chemistry in the Synthesis of this compound Derivatives
| Parameter | Batch Synthesis | Flow Synthesis | Rationale |
| Reaction Time | Hours to days | Minutes to hours | Enhanced mixing and heat transfer accelerate reaction rates. |
| Safety | Handling of bulk hazardous reagents (e.g., Br₂) | In-situ generation and immediate consumption of hazardous intermediates | Minimizes the inventory of dangerous materials at any given time. |
| Process Control | Difficult to maintain uniform temperature and concentration | Precise control over temperature, pressure, and residence time | Leads to higher reproducibility and selectivity. |
| Scalability | Often requires significant process redevelopment | Linear scalability by extending operation time or using parallel reactors | More straightforward transition from laboratory to production scale. |
This table presents a conceptual comparison based on established principles of flow chemistry.
Strategies for Stereochemical Control in the Synthesis of Chiral Analogs (if applicable)
The development of chiral analogs of bioactive compounds is a cornerstone of medicinal chemistry, as stereochemistry often plays a pivotal role in pharmacological activity. For this compound, the introduction of stereocenters could lead to the discovery of novel therapeutic agents.
Strategies for achieving stereochemical control in the synthesis of chiral 2-oxo-2H-pyran derivatives can be broadly categorized into:
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as carbohydrates or amino acids, to construct the chiral pyran core.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric aldol (B89426) reactions, Michael additions, or cycloadditions to build the pyran ring or introduce substituents stereoselectively.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a reaction, followed by its removal.
While the synthesis of specific chiral analogs of this compound has not been extensively reported, the broader literature on asymmetric pyran synthesis provides a strong foundation for future research in this area. For instance, asymmetric hydrogenation or dihydroxylation of a double bond in a precursor could establish key stereocenters.
Table 3: Potential Strategies for Stereochemical Control in the Synthesis of Chiral 2-Oxo-2H-pyran Analogs
| Strategy | Key Transformation | Potential Chiral Precursor/Catalyst | Expected Outcome |
| Chiral Pool Synthesis | Cyclization of a sugar-derived acid | D-glucuronic acid | Enantiopure pyranone with defined stereocenters |
| Asymmetric Catalysis | Asymmetric Diels-Alder reaction | Chiral Lewis acid catalyst | Enantiomerically enriched bicyclic lactone precursor |
| Chiral Auxiliary | Diastereoselective alkylation | Evans' oxazolidinone auxiliary | Introduction of a chiral substituent at a specific position |
This table provides hypothetical examples of how established stereoselective methods could be applied to the synthesis of chiral pyran structures.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Pyrone Ring
Electrophilic Aromatic Substitution (EAS) on the 2-pyrone ring system is generally challenging due to the ring's electron-deficient character, which is caused by the electron-withdrawing nature of the endocyclic oxygen atom and the carbonyl group. The presence of additional deactivating substituents on 3-bromo-2-oxo-2H-pyran-5-carboxylic acid further diminishes its reactivity towards electrophiles.
Influence of the Bromine and Carboxylic Acid Substituents on Ring Activation/Deactivation
The reactivity of the pyrone ring towards electrophilic attack is significantly reduced by both the bromine atom at the C3 position and the carboxylic acid group at the C5 position.
Carboxylic Acid Group (-COOH): This group is strongly deactivating due to its powerful electron-withdrawing inductive and resonance effects. It pulls electron density from the ring system, making it less nucleophilic and therefore less susceptible to attack by electrophiles.
The cumulative effect of the pyrone core and these two deactivating substituents renders this compound highly resistant to typical electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions under standard conditions. For instance, the synthesis of 3,5-dibromo-2-pyrone from coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) proceeds via an electrophilic bromination at the C3 position, but this is often accompanied by a bromo-decarboxylation at C5, highlighting the harsh conditions required and the complex reactivity patterns. researchgate.netorgsyn.org
Regioselectivity of Further Electrophilic Attack
In the hypothetical scenario of a forced electrophilic substitution reaction, the regiochemical outcome would be dictated by the directing effects of the existing substituents.
Carboxylic Acid Group (-COOH): This group is a meta-director. It would direct an incoming electrophile to the C4 position, which is meta to itself.
Bromine Atom (-Br): Halogens are typically ortho, para-directors. The bromine at C3 would direct an incoming electrophile to the C4 (ortho) and C6 (para) positions.
Given that both substituents direct towards the C4 position, it is the most likely site for any potential electrophilic attack. However, the C6 position is also activated by the bromine substituent. The severe deactivation of the ring makes predicting the precise regioselectivity difficult without experimental data, as such reactions are not commonly reported in the literature.
Nucleophilic Reactions at the Carboxylic Acid Moiety of this compound
The carboxylic acid group at the C5 position undergoes typical reactions such as esterification and amidation. These transformations are crucial for creating derivatives with potentially altered biological activities or for use as synthetic intermediates.
Esterification Reactions and Kinetic Studies of Derivatives
Esterification of this compound can be achieved through standard methods, such as the Fischer esterification with an alcohol under acidic catalysis or by conversion to an acyl halide followed by reaction with an alcohol. For example, the related compound ethyl 3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate is a known derivative, indicating the feasibility of forming esters from this class of compounds. nist.gov
Detailed kinetic studies on the esterification of this compound are not extensively reported in the literature. However, the reaction kinetics would be expected to follow established models for esterification, influenced by factors such as the steric hindrance of the alcohol, catalyst concentration, temperature, and the removal of water to drive the equilibrium towards the product.
Table 1: General Conditions for Esterification of Carboxylic Acids
| Method | Reagents & Conditions | Applicability Note |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Reversible reaction; requires excess alcohol or removal of water. |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol | High-yielding, irreversible reaction suitable for sensitive substrates. |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for complex molecules, but requires stoichiometric coupling agents. researchgate.net |
Amidation and Other Carboxylic Acid Functionalizations
The synthesis of amides from this compound is a key transformation for generating derivatives for various applications. This can be accomplished by activating the carboxylic acid, for instance, with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), followed by the addition of a primary or secondary amine. organic-chemistry.orgscispace.com Alternatively, conversion to an acyl chloride provides a highly reactive intermediate for amidation.
While direct examples for the target molecule are scarce, the synthesis of related compounds like 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide demonstrates that amidation on similar heterocyclic systems is synthetically accessible. mdpi.commdpi.org
Reactivity of the Bromine Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The bromine atom at the C3 position is a versatile handle for further molecular elaboration through nucleophilic aromatic substitution and, more significantly, palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrone ring enhances the reactivity of the C-Br bond at this position.
Research on the closely related 3,5-dibromo-2-pyrone provides significant insight into the reactivity of the C3-bromo substituent. In palladium-catalyzed reactions, the C3 position is found to be more reactive than the C5 position. This is attributed to the C3 carbon being more electron-deficient, which facilitates the initial oxidative addition step in the catalytic cycle. researchgate.netresearchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Brominated 2-Pyrones
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl- or Vinyl-boronic acids | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl/Vinyl-2-pyrones | researchgate.netnih.gov |
| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | Pd(0) catalyst | 3-Substituted-2-pyrones | researchgate.netresearchgate.net |
| Sonogashira Coupling | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-Alkynyl-2-pyrones | nih.gov |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Pd(0) catalyst, Ligand (e.g., BINAP), Base | 3-Amino-2-pyrones | researchgate.net |
These reactions demonstrate that the bromine atom on this compound can be selectively replaced to introduce a wide variety of carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the synthesis of complex derivatives. The presence of the carboxylic acid group may necessitate protection or the use of specific basic conditions to avoid interference with the catalyst. reddit.com Similarly, the electron-poor nature of the ring suggests that nucleophilic aromatic substitution (SNAr) with strong nucleophiles could be a viable pathway for displacing the bromide, although this is generally less common than cross-coupling reactions for aryl bromides. science.gov
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi)
The carbon-bromine bond at the C3 position of the pyran-2-one ring is analogous to a vinyl bromide, making it a suitable electrophile for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a highly effective method for creating C(sp²)–C(sp²) bonds. dntb.gov.ua While specific studies on this compound are not extensively documented, the reactivity of similar substrates like 3,5-dibromo-2-pyrone demonstrates the feasibility of this transformation. nih.gov In such reactions, the C3-bromo position can be selectively coupled with various aryl- and vinyl-boronic acids. youtube.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.com For a substrate like this compound, the reaction would typically employ a Pd(0) catalyst, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system such as dioxane/water or DME.
Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrones Note: This data is based on reactions with related bromo-pyrone substrates to illustrate typical conditions.
| Electrophile | Coupling Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| 3,5-Dibromo-2-pyrone | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 3-Aryl-5-bromo-2-pyrone |
Heck Reaction The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. youtube.comrsc.org The C3-bromo position of the pyran-2-one ring can serve as the unsaturated halide. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. youtube.com Key steps include oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. researchgate.net Typical catalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄, with bases like triethylamine (B128534) or potassium carbonate being commonly used. youtube.com The reaction with this compound and an alkene, such as styrene (B11656) or an acrylate, would be expected to yield a 3-alkenyl-2-oxo-2H-pyran-5-carboxylic acid derivative.
Sonogashira Coupling The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. frontiersin.org It is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine. frontiersin.orgclockss.org The reactivity of 3,5-dibromo-2-pyrone in Sonogashira couplings to selectively form 3-alkynyl-5-bromo-2-pyrones suggests that the C3-bromo position of this compound would be similarly reactive. youtube.com This transformation provides a direct route to introduce alkynyl substituents at the 3-position of the pyranone ring, which are valuable intermediates for further synthesis. nih.gov
Negishi Coupling The Negishi coupling reaction forms carbon-carbon bonds by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. orgsyn.orgnih.gov This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. orgsyn.org A notable application related to the target compound is the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-2H-pyran-5-carboxylate via a Pd-catalyzed Negishi coupling, demonstrating the utility of this reaction for building substituted 2H-pyran structures. libretexts.org The reaction of this compound with an organozinc reagent (e.g., R-ZnX) in the presence of a palladium catalyst like Pd(PPh₃)₄ would be expected to yield the corresponding 3-substituted product. nih.gov
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl or vinyl halides and amines. consensus.app This reaction has become a primary method for synthesizing aryl amines. consensus.app Given the vinyl bromide nature of the C3-Br bond in this compound, it is a potential substrate for this transformation.
The catalytic cycle typically involves a Pd(0) complex, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu). The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would lead to the formation of a 3-amino-2-oxo-2H-pyran-5-carboxylic acid derivative. While direct amination is a standard approach, related transformations can also achieve C-N bond formation. For instance, a novel method has been developed for converting 3-alkynyl-2-pyrones into aniline (B41778) derivatives through a process involving nucleophilic attack by a secondary amine, ring-opening, and rearrangement. youtube.comnih.gov This serves as a complementary approach to traditional Buchwald-Hartwig amination for accessing nitrogen-containing compounds derived from pyrones. nih.gov
Nucleophilic Displacement of Bromine and Subsequent Transformations
The electron-deficient nature of the pyran-2-one ring, enhanced by the electron-withdrawing carbonyl group, facilitates nucleophilic attack. The bromine atom at the C3 position serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups. Indeed, 3-bromo-2-pyrone is considered a valuable precursor for various 3-substituted 2-pyrones.
Reactions with nitrogen nucleophiles, such as primary or secondary amines, can lead to the formation of 3-amino-2H-pyran-2-one derivatives. Similarly, sulfur nucleophiles like thiols can displace the bromide to yield 3-thio-2H-pyran-2-ones. rsc.org These reactions typically proceed via an addition-elimination mechanism, characteristic of nucleophilic substitution on activated vinyl halides. The nucleophile attacks the electron-poor C3 carbon, leading to a transient intermediate, which then eliminates the bromide ion to form the substituted product. Such transformations are fundamental in diversifying the functionality of the pyran-2-one scaffold.
Interactive Table: Examples of Nucleophilic Substitution on Bromo-Heterocycles Note: This data illustrates the principle of nucleophilic substitution on related activated systems.
| Substrate | Nucleophile | Product Type | Reaction Class |
|---|---|---|---|
| 3-Bromo-4-nitropyridine | Secondary Amine | 3-Amino-4-nitropyridine | Nucleophilic Aromatic Substitution |
| 2-Halo-3-tosyl-oxanorbornadiene | Thiol (N-acetylcysteamine) | 2-Thio-3-tosyl-oxanorbornadiene | Nucleophilic Vinyl Substitution |
Ring-Opening and Rearrangement Reactions of the 2-Oxo-2H-Pyran Core
The 2-oxo-2H-pyran ring is susceptible to reactions that disrupt its cyclic structure, either through cleavage of the lactone or through skeletal rearrangements.
The ester linkage (lactone) within the pyran-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. Theoretical studies on the enzyme-catalyzed hydrolysis of a related compound, 2-pyrone-4,6-dicarboxylate (PDC), provide insight into the mechanism. nih.gov The process involves three main steps:
Nucleophilic Attack: A water molecule, activated by a basic residue in the enzyme's active site, acts as the nucleophile, attacking the electrophilic carbonyl carbon (C2) of the lactone. nih.gov
C-O Bond Cleavage: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, causing the cleavage of the endocyclic C-O bond and opening the pyran ring. nih.gov
Proton Transfer: Intramolecular proton transfers occur to yield the final acyclic product(s). nih.gov
In non-enzymatic hydrolysis, the reaction can be catalyzed by H⁺ (acid catalysis), which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic, or by OH⁻ (base catalysis), which acts as a potent nucleophile. The resulting ring-opened product would be a substituted 5-carboxy-penta-2,4-dienoic acid derivative.
2H-pyran systems are known to exist in equilibrium with their valence isomers, which are open-chain dienone structures. This isomerization is often induced photochemically. For instance, irradiation can promote a 6π-electrocyclic ring-opening to form a dienylketene intermediate, which can then undergo further reactions.
Additionally, 2-pyrones can participate in thermal reactions like the retro-Diels-Alder reaction, particularly when partially saturated. While this compound is aromatic, its derivatives or cycloadducts could undergo such fragmentations. These rearrangements are a key aspect of pyran chemistry, providing pathways to different molecular scaffolds.
Mechanistic Elucidation of Key Transformations Involving this compound
The mechanisms governing the reactivity of this compound are rooted in established principles of organic chemistry.
Palladium-Catalyzed Cross-Couplings: The key mechanistic pathway for Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions is the Pd(0)/Pd(II) catalytic cycle. This cycle is initiated by the oxidative addition of the Pd(0) species into the C3-Br bond, forming a square planar Pd(II) intermediate. For the Suzuki reaction, the next step is transmetalation , where the organic group from the boron reagent replaces the bromide on the palladium center. For the Heck reaction, this step is an olefin insertion into the Pd-C bond. The final step in all cases is reductive elimination (or β-hydride elimination for the Heck reaction), which forms the new C-C bond, releases the product, and regenerates the active Pd(0) catalyst. nih.govresearchgate.net
Nucleophilic Substitution: The displacement of the C3-bromine by nucleophiles likely follows a nucleophilic addition-elimination mechanism. The pyran-2-one ring acts as an electron-withdrawing group, activating the vinyl bromide toward nucleophilic attack. The nucleophile adds to the C3 carbon, breaking the π-bond and forming a resonance-stabilized anionic intermediate. Subsequent elimination of the bromide ion restores the double bond and yields the 3-substituted product.
Hydrolytic Ring Opening: As detailed by theoretical studies on analogous compounds, the mechanism involves the nucleophilic attack of water on the lactone's carbonyl carbon. nih.gov This forms a tetrahedral intermediate, which collapses to cleave the ester C-O bond. This process is a classic example of nucleophilic acyl substitution occurring intramolecularly within the lactone ring.
Reaction Pathway Analysis using Computational Chemistry
Computational chemistry provides powerful tools to explore the potential reaction pathways of this compound. Density Functional Theory (DFT) is a common method employed for such analyses. mdpi.commdpi.com These theoretical studies can elucidate the thermodynamics and kinetics of various potential reactions, such as nucleophilic substitution, decarboxylation, or cycloaddition.
For instance, a computational analysis of the thermal decomposition of related dihydropyran compounds has been used to understand transition state structures and the influence of substituent groups. mdpi.com In the case of this compound, computational models could predict the activation energies for different reaction pathways, helping to identify the most likely mechanisms.
A hypothetical reaction pathway for the decarboxylation of a similar heterocyclic carboxylic acid, pyrrole-2-carboxylic acid, has been investigated using computational models. researchgate.netresearchgate.net These studies suggest that the reaction may proceed through the addition of water to the carboxyl group, a mechanism that could be explored for this compound. researchgate.netnih.gov
Table 1: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -15.8 |
| Gibbs Free Energy of Activation (ΔG‡) | +24.5 |
| Enthalpy of Activation (ΔH‡) | +22.1 |
Isolation and Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates are vital for confirming proposed reaction mechanisms. For reactions involving this compound, various spectroscopic techniques would be employed to identify transient species.
In reactions of related 2-pyrone derivatives, intermediates such as oxocarbenium ions have been proposed. nih.gov The study of the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, a reaction involving a halogenated lactone, suggests the formation of carbanion intermediates. nih.gov
For this compound, a potential reaction is nucleophilic substitution at the bromine-bearing carbon. researchgate.net In such a reaction, the formation of a transition state with a partial bond between the carbon and the incoming nucleophile, and a partial bond between the carbon and the departing bromide, would be expected. While challenging to isolate, the structure of such transition states can be inferred from kinetic data and computational modeling.
Table 2: Spectroscopic Techniques for Intermediate Characterization
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides information about the chemical environment of atomic nuclei, helping to determine the structure of an intermediate. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule, which can change during a reaction, indicating the formation of an intermediate. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, allowing for the identification of the molecular weight of intermediates. |
| X-ray Crystallography | Can provide the precise three-dimensional structure of a stable intermediate that can be crystallized. |
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for providing insights into the structure of the transition state. libretexts.org This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org
For this compound, a carbon-13 KIE study on a decarboxylation reaction could help determine if the cleavage of the carbon-carbon bond is the rate-limiting step. nih.gov If a significant KIE is observed when the carboxylic carbon is replaced with ¹³C, it would suggest that this bond is broken in the slowest step of the reaction. nih.gov
Similarly, a bromine KIE could be used to investigate nucleophilic substitution reactions at the C3 position. A significant k₇₉Br / k₈₁Br value would indicate that the carbon-bromine bond is being broken in the rate-determining step. Such studies have been applied to understand the mechanisms of reactions like the Suzuki-Miyaura reaction involving aryl bromides. nih.gov
Table 3: Predicted Kinetic Isotope Effects for a Hypothetical Reaction of this compound
| Isotopic Substitution | Predicted k_light / k_heavy | Implication |
| ¹²C/¹³C at the carboxylic acid carbon (decarboxylation) | > 1.02 | C-C bond breaking is part of the rate-determining step. |
| ¹H/²H at a position involved in proton transfer | > 2 | C-H bond breaking is rate-determining. |
| ⁷⁹Br/⁸¹Br in a nucleophilic substitution | > 1.005 | C-Br bond breaking is part of the rate-determining step. |
Note: The KIE values in this table are illustrative and based on general principles of kinetic isotope effects, as specific experimental data for this compound is not available.
Derivatization and Advanced Functionalization of 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid
Synthesis of Ester Derivatives of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid
The carboxylic acid moiety at the C5 position is a prime site for modification, with esterification being one of the most common derivatization strategies. The synthesis of ester derivatives can be achieved through several standard organic chemistry protocols.
One of the most direct methods is Fischer-Speier esterification . This involves reacting the parent carboxylic acid with an excess of a chosen alcohol (e.g., methanol, ethanol, propanol) under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to its carboxylate salt using a base (e.g., sodium hydroxide, potassium carbonate). The resulting salt is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. This method is particularly useful for substrates that are sensitive to strong acids. A series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters were synthesized using a similar approach involving oxidative dehydrogenation. researchgate.net
Below is a table summarizing the synthesis of representative ester derivatives.
| Target Ester Derivative | Alcohol/Alkyl Halide | Reagent/Catalyst | Typical Conditions |
| Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate | Methanol | H₂SO₄ (catalytic) | Reflux |
| Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate | Ethanol | H₂SO₄ (catalytic) | Reflux |
| Benzyl 3-bromo-2-oxo-2H-pyran-5-carboxylate | Benzyl bromide | K₂CO₃ | DMF, Room Temp. |
Preparation of Amide, Acid Halide, and Anhydride Derivatives
Further functionalization of the carboxylic acid group allows for the synthesis of highly reactive intermediates like acid halides, which can then be converted into amides and anhydrides.
Acid Halide Derivatives: The preparation of acid halides, particularly acid chlorides, is a fundamental step for synthesizing other carboxylic acid derivatives. libretexts.org The carboxylic acid can be converted to 3-bromo-2-oxo-2H-pyran-5-carbonyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov Similarly, the corresponding acid bromide can be prepared using reagents like phosphorus tribromide (PBr₃). libretexts.orgyoutube.com These reactions are typically performed in an inert solvent, and the resulting acid halides are highly reactive and often used immediately in the next synthetic step without extensive purification. libretexts.org
Amide Derivatives: Amide derivatives are synthesized from the carboxylic acid via two primary routes. The first involves the reaction of the pre-formed acid chloride with a wide range of primary or secondary amines. nih.gov This reaction is generally rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. libretexts.orgnih.gov
The second route is direct amide coupling, where the carboxylic acid is reacted with an amine in the presence of a coupling agent. ajchem-a.com Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to increase reaction rates and yields. ajchem-a.com This method avoids the harsh conditions required for acid chloride formation.
| Derivative Type | Amine/Reagent | Coupling Agent/Reagent | Resulting Product |
| Primary Amide | Ammonia | SOCl₂, then NH₃ | 3-bromo-2-oxo-2H-pyran-5-carboxamide |
| N-Methyl Amide | Methylamine | DCC, DMAP | N-methyl-3-bromo-2-oxo-2H-pyran-5-carboxamide |
| N-Phenyl Amide | Aniline (B41778) | SOCl₂, then Aniline | N-phenyl-3-bromo-2-oxo-2H-pyran-5-carboxamide |
Anhydride Derivatives: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration reactions, using strong dehydrating agents such as phosphorus pentoxide (P₂O₅). researchgate.netnih.gov A more controlled method involves the reaction of an acid chloride with the carboxylate salt of the parent acid. libretexts.orgnih.gov This nucleophilic acyl substitution reaction can also be used to prepare unsymmetrical (mixed) anhydrides by using a carboxylate salt of a different carboxylic acid. researchgate.netorganic-chemistry.org
Introduction of Alkyl, Aryl, and Heteroaryl Moieties via Cross-Coupling Strategies at the C3 Position
The bromine atom at the C3 position of the pyrone ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are central to creating structural diversity and developing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C3-bromo position with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. mdpi.com It is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. youtube.com
Stille Coupling: The Stille reaction utilizes organostannanes (organotin compounds) as the coupling partner. youtube.com It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.
Sonogashira Coupling: This reaction allows for the synthesis of 3-alkynyl-2-oxo-2H-pyran derivatives by coupling the C3-bromide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts. youtube.com
Heck Coupling: The Heck reaction forms a new carbon-carbon bond between the C3 position and an alkene. This strategy is useful for introducing vinyl or substituted vinyl moieties onto the pyrone scaffold. youtube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the C3 position and a primary or secondary amine, yielding 3-amino-2-oxo-2H-pyran derivatives. youtube.com
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | C3-Substituent Introduced |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl (e.g., Phenyl, Pyridyl) |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl (-C≡C-R) |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl (-CH=CHR) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Amino (-NR₂) |
Selective Reduction and Oxidation Reactions on the Pyrone Ring and Carboxylic Acid Group
Selective modification of the pyrone ring and the carboxylic acid group through reduction and oxidation presents a synthetic challenge due to the presence of multiple reactive sites. However, careful choice of reagents can achieve desired transformations.
Selective Reduction: The molecule contains three main reducible functional groups: the α,β-unsaturated lactone system, the ester carbonyl (C2), and the carboxylic acid (C5).
Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to a primary alcohol in the presence of the lactone using specific reagents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are known to preferentially reduce carboxylic acids over esters. Another effective reagent system is sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂), which can selectively reduce carboxylic acids to their corresponding alcohols. researchgate.net
Reduction of the Pyrone Ring: Catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) would likely lead to the reduction of the C4=C5 double bond, yielding a dihydropyranone derivative. Under more forcing conditions, the lactone carbonyl might also be reduced. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the lactone carbonyl non-selectively.
Selective Oxidation: The pyrone ring is relatively electron-deficient and thus resistant to many oxidative reactions. Synthetic strategies involving oxidation would more likely target substituents introduced in prior steps or the pyran ring's double bond.
Epoxidation: The C4=C5 double bond of the pyrone ring can potentially be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a valuable intermediate for further functionalization, allowing for ring-opening reactions with various nucleophiles.
Oxidation of Substituents: If an alkyl or other oxidizable group is introduced at the C3 position via cross-coupling, it could be selectively oxidized. For example, a methyl group could be oxidized to a formyl or carboxyl group, while a vinyl group could undergo oxidative cleavage. C-H oxidation methods can be employed to introduce further functionality onto alkyl side chains. nih.gov
Synthesis of Bifunctional and Multifunctional Derivatives for Specific Research Applications
By combining the derivatization strategies discussed in the previous sections, it is possible to synthesize bifunctional and multifunctional derivatives of this compound. This modular approach allows for the creation of complex molecules where different functional groups can serve distinct purposes, such as acting as linkers, pharmacophores, or reactive handles for bioconjugation.
For instance, a derivative could be designed to have a fluorescent reporter group attached at the C3 position via a Suzuki coupling, while the C5 carboxylic acid is converted into a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins. Another example would be the introduction of a terminal alkyne at C3 via Sonogashira coupling, making the molecule suitable for "click" chemistry reactions, while the C5 position is converted to an amide to modulate solubility or biological interactions.
The following table outlines synthetic pathways to exemplary bifunctional derivatives.
| Bifunctional Derivative | Synthetic Strategy | Functional Groups |
| 3-(4-Aminophenyl)-2-oxo-2H-pyran-5-carboxylic acid N-methyl amide | 1. Suzuki coupling with 4-(Boc-amino)phenylboronic acid. 2. Amide coupling of C5-COOH with methylamine. 3. Deprotection of the Boc group. | Aryl amine, Amide |
| 3-(Ethynyl)-2-oxo-2H-pyran-5-carboxylic acid ethyl ester | 1. Fischer esterification of C5-COOH with ethanol. 2. Sonogashira coupling at C3 with trimethylsilylacetylene. 3. Deprotection of the silyl (B83357) group. | Terminal alkyne, Ester |
| 3-Amino-2-oxo-2H-pyran-5-carboxylic acid benzyl ester | 1. Esterification of C5-COOH with benzyl bromide. 2. Buchwald-Hartwig amination at C3 with a protected amine (e.g., benzophenone (B1666685) imine), followed by deprotection. | Primary amine, Ester |
Design and Synthesis of Conformationally Constrained Analogs based on the 2-Oxo-2H-Pyran Scaffold
Restricting the conformational flexibility of a molecule can often lead to enhanced binding affinity and selectivity for biological targets. nih.gov For the 2-oxo-2H-pyran scaffold, conformational constraint can be achieved by introducing rigid structural elements or by forming additional ring systems.
One strategy involves intramolecular cyclization. A substituent introduced at the C3 position via cross-coupling, containing a suitable functional group at the end of a flexible linker, could be induced to react with the C5 carboxylic acid (or a derivative thereof). For example, a Suzuki coupling with a boronic acid bearing a terminal alcohol could lead to an intermediate that, upon activation of the C5-carboxylic acid, undergoes an intramolecular esterification (macrolactonization) to form a bicyclic system, thereby locking the conformation of the side chain relative to the pyrone core.
Another approach is to build fused ring systems. Diels-Alder reactions, where the pyrone acts as a diene, can lead to bicyclic adducts. mdpi.com While the this compound itself might undergo complex reactions, its derivatives could be designed to favor specific cycloaddition pathways, leading to rigid, conformationally defined structures. The synthesis of halogenated pyran analogues of sugars has shown that even with significant steric hindrance, specific chair-like conformations are adopted. beilstein-journals.org This principle can be applied to design rigid pyran-based structures.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H, ¹³C, and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural elucidation. For this compound, the ¹H NMR spectrum is expected to show two distinct signals for the protons on the pyran ring (H-4 and H-6) and a broad singlet for the carboxylic acid proton, which is exchangeable with deuterium. The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule, including the lactone carbonyl, the carboxylic acid carbonyl, and the bromine-substituted carbon.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure from the 1D data.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. A cross-peak between the signals for H-4 and H-6 would confirm their scalar coupling, though it would likely be a weak 4-bond coupling across the oxygen atom.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It would definitively assign the carbon signals for C-4 and C-6 by linking them to their respective proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range (2- to 3-bond) correlations between protons and carbons. nih.gov For instance, the H-4 proton would show correlations to C-3, C-5, and the carboxylic acid carbonyl carbon. The H-6 proton would show correlations to C-5 and the lactone carbonyl carbon (C-2). These correlations provide unequivocal evidence for the connectivity of the pyran ring and the positions of the substituents. nih.gov
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2-C=O | - | ~157-160 | H-4, H-6 |
| 3-C-Br | - | ~110-115 | H-4 |
| 4-CH | ~7.8-8.1 | ~148-152 | C-2, C-3, C-5, C-COOH |
| 5-C-COOH | - | ~115-120 | H-4, H-6 |
| 6-CH | ~8.2-8.5 | ~142-145 | C-2, C-4, C-5, C-COOH |
| -COOH | ~12-14 (broad) | ~163-166 | H-4, H-6 |
Solid-State NMR Spectroscopy for Polymorphic Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs because it is highly sensitive to the local atomic environment, which differs with crystal packing. nih.govresearchgate.net
For this compound, different polymorphs would exhibit distinct ¹³C ssNMR spectra. The number of unique signals in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum corresponds to the number of crystallographically inequivalent molecules in the asymmetric unit cell (Z'). researchgate.net Therefore, a simple polymorph with Z'=1 would show six carbon signals, whereas a more complex form with Z'=2 would show twelve distinct signals. Furthermore, subtle differences in chemical shifts and changes in relaxation times can be used to quantify the components in a mixture of polymorphs. researchgate.netiastate.edu
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, which allows for the determination of its elemental composition. For this compound (C₆H₃BrO₄), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting fragment ions. This technique is invaluable for detailed structural elucidation and for distinguishing between isomers. nih.govresearchgate.net
For this compound, the molecular ion could be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the carboxyl radical (•COOH), and carbon dioxide (CO₂). youtube.com The pyran ring itself can undergo characteristic cleavages. The bromine atom serves as a useful label, as its isotopic signature will be present in any fragment that retains it. nih.gov This technique is particularly powerful for analyzing derivatives of the parent compound, as the fragmentation pattern will reveal the location and nature of any modifications.
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| [M-H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group |
| [M-CO]⁺ | CO | Loss of carbon monoxide from the pyranone ring |
| [M-COOH]⁺ | •COOH | Loss of the carboxyl radical |
| [M-CO₂]⁺ | CO₂ | Decarboxylation |
| [M-Br]⁺ | •Br | Loss of the bromine radical |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing insights into molecular structure and intermolecular interactions, such as hydrogen bonding.
For this compound, the vibrational spectra are expected to be dominated by features from the carboxylic acid and the α,β-unsaturated lactone ring.
O-H Stretch: In the solid state or as a liquid, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and characteristic O-H stretching band in the IR spectrum, often spanning from 3300 to 2500 cm⁻¹. spectroscopyonline.com
C=O Stretches: Two distinct carbonyl stretching vibrations are anticipated. The lactone C=O stretch is expected at a higher frequency (around 1750-1720 cm⁻¹) compared to the carboxylic acid C=O stretch (around 1710-1680 cm⁻¹), which is broadened and shifted to lower energy due to dimerization. spectroscopyonline.com
C=C and C-O Stretches: Vibrations from the C=C bonds within the pyran ring are expected in the 1650-1550 cm⁻¹ region. C-O stretching modes from both the lactone and the carboxylic acid functional groups will appear in the 1320-1000 cm⁻¹ region. spectroscopyonline.com
O-H Bend: A key feature for carboxylic acid dimers is a broad out-of-plane O-H bend (wag) near 920 cm⁻¹, which is often a reliable indicator of this functional group. spectroscopyonline.com
C-Br Stretch: The carbon-bromine stretching vibration is expected at a much lower frequency, typically in the 700-500 cm⁻¹ range.
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric C=C and C=O stretching modes, which may be weak in the IR spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch (H-bonded) | 3300 - 2500 | Strong, very broad |
| C-H stretch (alkene) | 3100 - 3000 | Medium |
| C=O stretch (lactone) | 1750 - 1720 | Strong |
| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong |
| C=C stretch | 1650 - 1550 | Medium to Strong |
| C-O stretch | 1320 - 1210 | Strong |
| O-H bend (out-of-plane) | 960 - 900 | Medium, broad |
| C-Br stretch | 700 - 500 | Medium to Strong |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, it is the gold standard for determining the absolute stereochemistry of chiral derivatives, which is crucial in fields like medicinal chemistry where enantiomers can exhibit vastly different biological activities.
The analysis extends beyond the individual molecule to elucidate the arrangement of molecules within the crystal lattice, known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, halogen bonding (involving the bromine atom), π-π stacking, and van der Waals forces. Understanding these interactions is vital as they influence key physical properties of the solid-state material, such as melting point, solubility, stability, and morphology.
While a crystal structure for this compound itself is not publicly documented, analysis of closely related brominated pyran-based structures provides significant insight. For instance, the crystallographic study of Ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate, a more complex derivative, reveals how molecules are organized in the solid state. researchgate.net The molecules are linked by C—H⋯O hydrogen bonds, forming chains that define the crystal architecture. researchgate.net In other brominated heterocyclic systems, intermolecular interactions such as C–H⋯Br hydrogen bonds and π⋯π stacking are also primary drivers for the crystallization and packing of the molecules. researchgate.net The bromine atom, with its electrophilic region known as a σ-hole, can participate in halogen bonding, further stabilizing the crystal lattice.
Below is a representative data table for a brominated pyranoquinoline derivative, illustrating the type of information obtained from an X-ray crystallographic experiment. researchgate.net
| Parameter | Value |
| Compound | Ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate |
| Formula | C₁₇H₁₄BrNO₅ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 7.2542 Å, b = 23.321 Å, c = 11.2855 Å |
| Volume (V) | 1910.8 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | C—H⋯O Hydrogen Bonds |
This interactive table showcases crystallographic data for a related pyran derivative, providing a framework for what would be expected for the title compound.
Electronic Spectroscopy: UV-Visible Absorption and Emission Spectroscopy for Electronic Transition Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, is a powerful tool for investigating the electronic structure of molecules. It provides information about the electronic transitions between different molecular orbitals, which are characteristic of the molecule's chromophore—the part of the molecule responsible for its color.
For this compound, the 2-oxo-2H-pyran ring system constitutes the primary chromophore. This system contains both π-bonds and lone pairs of electrons (on the oxygen atoms), giving rise to two main types of electronic transitions:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions.
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. They are generally of lower energy and lower intensity compared to π → π* transitions. rsc.org
The positions and intensities of the absorption maxima (λmax) are sensitive to the molecular environment. Substituents on the pyran ring, such as the bromine atom and the carboxylic acid group, can modulate the energy of the molecular orbitals and thus shift the absorption bands. The bromine atom, through its inductive and resonance effects, and the carboxylic acid group can alter the electronic distribution within the chromophore.
Furthermore, the polarity of the solvent can influence the electronic transitions, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited state differently, leading to shifts in λmax.
Many 2-pyrone derivatives are also known to exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state back to the ground state. researchgate.net The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength), a phenomenon known as the Stokes shift. The presence and intensity of fluorescence are highly dependent on the molecular structure and rigidity.
The following table presents hypothetical yet representative UV-Visible absorption data for a 2-pyrone derivative in different solvents to illustrate the study of its electronic transitions.
| Solvent | λmax (π → π) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | λmax (n → π) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |
| Hexane | 295 | 8,500 | 340 | 250 |
| Ethanol | 305 | 9,200 | 335 | 220 |
| Water | 310 | 9,500 | 330 | 200 |
This interactive table demonstrates how UV-Visible absorption data can vary with solvent polarity, providing insights into the nature of the electronic transitions.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.govnih.gov This process finds the arrangement of atoms that corresponds to the lowest energy state. From this optimized geometry, key electronic properties such as the total energy, dipole moment, and the distribution of electron density can be calculated. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally suggests higher reactivity. researchgate.net For similar heterocyclic compounds, these values are typically presented in a data table, but such data is not available for the title compound.
Interactive Table: Hypothetical DFT-Calculated Electronic Properties
Below is an example of how data for electronic properties would typically be presented. Note: The following values are for illustrative purposes only and are not based on actual calculations for this compound.
| Parameter | Value |
| Total Energy (Hartree) | -1500.12345 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -2.15 |
| HOMO-LUMO Gap (eV) | 4.63 |
| Dipole Moment (Debye) | 3.45 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for electronic structure calculations, albeit at a significantly greater computational expense. These methods are used to refine the understanding of electron correlation effects, which are crucial for highly accurate energy and property predictions. researchgate.net A comparative study using both DFT and ab initio methods could provide a comprehensive electronic profile of this compound, but such a study has not been published. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) from Theoretical Models
Computational models are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). modgraph.co.uk Theoretical predictions of vibrational frequencies (infrared and Raman spectra) can also be performed, helping to assign specific vibrational modes to the stretching and bending of bonds within the molecule. researchgate.net While experimental spectral data for related compounds like 3-bromo-2-pyrone exists, theoretically calculated spectra for this compound are absent from the literature. orgsyn.org
Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts
This table illustrates how predicted NMR data would be displayed. Note: The following assignments and values are hypothetical and for demonstration only.
| Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O, pyran) | 158.5 |
| C3 (C-Br) | 110.2 |
| C4 | 145.1 |
| C5 (C-COOH) | 125.8 |
| C6 | 148.9 |
| C7 (C=O, acid) | 165.3 |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential reaction involving this compound, researchers would first identify the structures of the reactants and products. A transition state (TS) search would then be performed to locate the highest energy point along the lowest energy reaction path. The TS is a first-order saddle point on the potential energy surface. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. This calculation maps the reaction path downhill from the transition state, confirming that it correctly connects the intended reactants and products. mdpi.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on this compound
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational flexibility and solvent effects can be inferred from computational studies on analogous structures, such as 2-pyrones and carboxylic acids. MD simulations are a powerful tool to explore the dynamic behavior of molecules, providing insights into their conformational landscapes and interactions with the surrounding environment at an atomic level.
The conformational flexibility of this compound is primarily centered around the orientation of the carboxylic acid group relative to the pyran ring. The C-C single bond connecting the carboxyl group to the ring allows for rotation, leading to different conformers. Computational studies on simple carboxylic acids, such as acetic acid, have shown that the carboxyl group predominantly exists in a syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, due to greater stability from intramolecular interactions. nih.gov However, an anti conformation is also possible, and the energy barrier for interconversion can be influenced by the molecular environment. nih.gov For the title compound, the planarity of the pyran-2-one ring is expected to be largely rigid, with minor puckering. The primary source of flexibility would, therefore, be the exocyclic carboxylic acid substituent.
Solvent effects play a crucial role in the conformational preferences and dynamics of polar molecules like this compound. In polar protic solvents, such as water or alcohols, the molecule can act as both a hydrogen bond donor (via the carboxylic acid OH) and acceptor (via the carbonyl and ether oxygens). MD simulations of carboxylic acids in aqueous solutions have revealed the formation of strong hydrogen bonding networks with solvent molecules. nih.gov These interactions can stabilize certain conformations over others. For instance, explicit solvent simulations would likely show that water molecules form hydrogen bonds with the carboxylic acid group, potentially influencing the rotational barrier and the relative populations of syn and anti conformers. nih.gov
In aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions would dominate the solvation process. The large dipole moment of the 2-pyrone ring, combined with the polar carboxylic acid group, would lead to a significant ordering of solvent molecules around the solute. MD simulations could quantify this effect by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
The table below summarizes the expected primary intermolecular interactions between this compound and different types of solvents, which would be a key focus of molecular dynamics simulations.
| Solvent Type | Primary Solute-Solvent Interactions | Expected Effects on Conformation and Dynamics |
| Polar Protic | Hydrogen bonding (solute as donor and acceptor) | Stabilization of conformers that maximize hydrogen bonding with the solvent; potential for proton exchange with the solvent. |
| Polar Aprotic | Dipole-dipole interactions | Solvation shell formation driven by electrostatic interactions; may influence the rotational barrier of the carboxylic acid group. |
| Nonpolar | van der Waals forces (dispersion) | Limited solubility expected; potential for solute aggregation to minimize unfavorable interactions with the solvent. |
Molecular dynamics simulations would provide quantitative data on these interactions, including interaction energies and the lifetime of hydrogen bonds, offering a detailed picture of how the solvent environment modulates the structural and dynamic properties of this compound.
Theoretical Basis for the Reactivity and Selectivity of this compound
The reactivity and selectivity of this compound can be rationalized through theoretical investigations of its electronic structure, primarily using Density Functional Theory (DFT). DFT calculations allow for the determination of various molecular properties, such as electron density distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding chemical behavior.
The 2-pyrone ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The presence of two electron-withdrawing groups, the bromo substituent at the 3-position and the carboxylic acid at the 5-position, further enhances this electron deficiency. The reactivity of the molecule is dictated by the distribution of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net According to FMO theory, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net
For this compound, the LUMO is expected to be delocalized over the conjugated system of the pyran ring, with significant contributions from the carbon atoms of the double bonds and the carbonyl carbon. This indicates that these positions are the most likely sites for nucleophilic attack. The electron-withdrawing nature of the bromine atom and the carboxylic acid group lowers the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles. researchgate.net
The table below presents hypothetical DFT-calculated parameters for 2-pyrone and this compound to illustrate the effect of the substituents on the electronic properties. The values are representative and based on general chemical principles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Pyrone (Reference) | -6.8 | -1.5 | 5.3 | 4.2 |
| This compound | -7.2 | -2.1 | 5.1 | 5.8 |
A lower HOMO-LUMO gap generally implies higher reactivity. researchgate.net The introduction of the bromo and carboxylic acid groups is expected to decrease the energy gap, consistent with an increase in reactivity.
The selectivity of reactions involving this compound can also be predicted using computational methods. For instance, in reactions such as Diels-Alder cycloadditions, where 2-pyrones can act as dienes, the regioselectivity is governed by the orbital coefficients of the HOMO and LUMO at the reacting carbon atoms. DFT calculations can provide these coefficients, allowing for the prediction of the major regioisomer formed.
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a significant positive potential around the carbonyl carbon and the carbon atoms of the pyran ring, confirming their electrophilic character. The oxygen atoms of the carbonyl and carboxyl groups would exhibit negative potential, indicating their nucleophilic character.
Applications of 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Heterocyclic Systems
The 2-oxo-2H-pyran-2-one ring system is a well-established precursor for a variety of heterocyclic structures. The presence of both a bromine atom and a carboxylic acid group on this scaffold enhances its utility, providing multiple reaction sites for elaboration.
One of the primary applications of 2-oxo-2H-pyran-2-ones is in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the pyranone can act as the diene component, reacting with a variety of dienophiles. For instance, 3-bromo-2-pyrone, a closely related compound, is known to undergo Diels-Alder reactions with both electron-rich and electron-deficient dienophiles. orgsyn.org This reactivity suggests that 3-bromo-2-oxo-2H-pyran-5-carboxylic acid could similarly be employed to construct highly functionalized cyclohexene (B86901) and benzene (B151609) ring systems, which are core structures in many complex natural products and pharmaceutical agents. The initial cycloadducts can subsequently undergo further transformations, such as decarboxylation, to yield aromatic compounds. chim.it
Furthermore, the 2-oxo-2H-pyran-2-one ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form different heterocyclic systems. clockss.org Nitrogen and carbon nucleophiles have been shown to convert 2H-pyran-2-ones into a variety of new heterocycles, representing a powerful strategy for the synthesis of diverse molecular architectures. clockss.org The presence of the electron-withdrawing carboxylic acid group and the reactive C-Br bond in this compound would likely influence the regioselectivity of such nucleophilic attacks, offering a handle to control the formation of specific heterocyclic products.
Role as a Precursor in the Synthesis of Chemical Scaffolds for Research Purposes
Chemical scaffolds form the core structure of molecules in drug discovery and materials science, providing a framework upon which various functional groups can be appended to explore structure-activity relationships. The 2-oxo-2H-pyran-2-one moiety is a key structural fragment in many natural products and their synthetic analogues, underscoring its importance as a privileged scaffold. nih.gov
This compound, with its multiple functional groups, is an ideal starting material for the synthesis of diverse chemical scaffolds. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various side chains. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl substituents. This versatility enables the generation of a library of compounds based on the 2-oxo-2H-pyran core.
The pyran-2-one ring itself can be transformed into other important scaffolds. For example, reactions with nucleophiles can lead to the formation of pyridines, pyrimidines, quinolines, and other heterocyclic systems. orgsyn.org This highlights the role of this compound as a versatile precursor for generating a wide array of chemical scaffolds for further investigation in medicinal chemistry and materials science.
Integration into Polymer Synthesis as a Monomer or Cross-linking Agent
While direct experimental evidence for the use of this compound in polymer synthesis is not extensively documented, its chemical structure suggests potential applications in this field. The presence of a carboxylic acid group allows it to be used as a monomer in the synthesis of polyesters and polyamides through condensation polymerization.
Furthermore, the reactive sites on the pyranone ring, including the double bonds and the bromo substituent, could potentially be utilized for polymerization or as sites for cross-linking polymer chains. For instance, the double bonds could undergo radical polymerization, and the bromo group could be a site for atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. The ability to incorporate the rigid 2-oxo-2H-pyran unit into a polymer backbone could impart unique thermal and mechanical properties to the resulting material.
Development of Libraries of Novel Chemical Entities Based on the 2-Oxo-2H-Pyran Core
The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the high-throughput screening of compounds for biological activity. The 2-oxo-2H-pyran core is an attractive scaffold for library synthesis due to its prevalence in biologically active natural products and its synthetic tractability.
This compound is an excellent starting point for the creation of such libraries. As mentioned previously, the carboxylic acid and the bromo substituent provide orthogonal handles for diversification. A library could be constructed by first creating a series of amides or esters from the carboxylic acid, and then subjecting each of these derivatives to a variety of cross-coupling reactions at the bromo position. This combinatorial approach would rapidly generate a large number of structurally diverse molecules centered around the 2-oxo-2H-pyran core. The resulting library of novel chemical entities could then be screened against various biological targets to identify new lead compounds for drug development.
Chemoenzymatic Transformations and Biocatalysis Applications in the Synthesis of Derivatives
The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity and mild reaction conditions. While specific chemoenzymatic transformations of this compound have not been widely reported, the functional groups present on the molecule are amenable to enzymatic reactions.
For example, lipases could be used for the enantioselective esterification or hydrolysis of the carboxylic acid group, providing access to chiral derivatives. Oxidoreductases could potentially act on the double bonds of the pyranone ring. Dioxygenases, for instance, are known to catalyze a range of oxidation reactions on aromatic and heterocyclic rings, which could lead to novel functionalized pyranone derivatives. nih.gov
The development of biocatalytic methods for the transformation of this compound would be a valuable addition to the synthetic chemist's toolbox, enabling the synthesis of complex and chiral molecules in a more sustainable and efficient manner.
Future Perspectives and Emerging Research Avenues in the Chemistry of 3 Bromo 2 Oxo 2h Pyran 5 Carboxylic Acid
Development of Sustainable and Economically Viable Synthetic Routes
The future synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid and its derivatives is poised to be guided by the principles of green and sustainable chemistry. researchgate.net The development of economically viable and environmentally benign synthetic methodologies will be crucial for the broader application of this compound. Key areas of focus will likely include the utilization of renewable feedstocks, the implementation of atom-economical reactions, and the adoption of advanced manufacturing technologies like flow chemistry. neurips.ccnih.govresearchgate.net
Renewable Feedstocks and Biocatalysis: A significant future direction lies in the use of biomass-derived starting materials to construct the pyrone core. researchgate.net For instance, bio-based platform chemicals can serve as precursors, minimizing the reliance on petrochemicals. Biocatalytic methods, employing enzymes to perform specific transformations, offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. engineering.org.cnresearchgate.net The enzymatic synthesis of pyran derivatives has been explored and could be adapted for the production of this compound. engineering.org.cnresearchgate.net
Atom Economy and Catalysis: Future synthetic strategies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. neurips.cc Transition-metal-free synthesis and the use of efficient and recyclable catalysts are expected to play a pivotal role. neurips.ccchemrxiv.org For the bromination step, greener alternatives to molecular bromine are being investigated, such as in-situ generation of bromine or the use of less hazardous brominating agents. researchgate.net
Flow Chemistry and Process Intensification: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govkyoto-u.ac.jp The synthesis of heterocyclic compounds, including carboxylic acids, has been successfully demonstrated in flow reactors. nih.govnips.ccucla.edu Implementing a continuous flow process for the synthesis of this compound could lead to a more efficient, consistent, and economically viable manufacturing process. researchgate.net
| Synthetic Strategy | Key Advantages | Potential Challenges | Economic Viability |
|---|---|---|---|
| Biocatalysis from Renewable Feedstocks | High selectivity, mild reaction conditions, reduced environmental impact. engineering.org.cn | Enzyme stability and cost, substrate scope limitations. | Potentially high, dependent on enzyme cost and efficiency. |
| Atom-Economical Catalytic Routes | High efficiency, reduced waste, potential for catalyst recycling. neurips.cc | Catalyst development and cost, optimization of reaction conditions. | High, especially with the use of earth-abundant metal catalysts. |
| Continuous Flow Synthesis | Improved safety and control, scalability, potential for automation. nih.govkyoto-u.ac.jp | Initial setup cost, potential for clogging with solid byproducts. | Very high for large-scale production due to increased efficiency and reduced labor. |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The rich chemical functionality of this compound provides a fertile ground for the exploration of novel reactivity patterns and the development of new catalytic transformations. The interplay between the electrophilic pyrone ring, the reactive C-Br bond, and the versatile carboxylic acid group is expected to lead to a diverse range of chemical transformations.
Cycloaddition Reactions: The 2-pyrone core is known to participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene. researchgate.netontosight.ai The presence of the bromine atom and the carboxylic acid group can significantly influence the electronics and sterics of the diene system, potentially leading to novel and highly selective cycloaddition pathways. ontosight.ai The exploration of these reactions with a variety of dienophiles could provide access to a wide range of complex and functionally rich polycyclic scaffolds. neurips.ccengineering.org.cn
Catalytic Cross-Coupling Reactions: The carbon-bromine bond at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. arxiv.org Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce a wide variety of substituents at this position, including aryl, alkyl, and alkynyl groups. chemrxiv.orgacs.orgrsc.org The regioselective functionalization of dibrominated pyrones has been demonstrated, suggesting that similar selective transformations could be achieved with this compound. acs.org
Novel Catalytic Transformations: The unique electronic properties of the brominated pyrone system may enable novel catalytic transformations. For instance, the development of catalytic cycles that exploit the inherent reactivity of the C-Br bond or the pyrone ring could lead to new methods for the synthesis of complex heterocyclic systems. Copper-catalyzed hydrodehalogenation of brominated aromatic compounds is a known process and could be explored for the selective removal or transformation of the bromine atom. researchgate.net
| Reactivity Mode | Key Functional Group Involved | Potential Products | Catalytic System |
|---|---|---|---|
| Diels-Alder Cycloaddition | 2-Pyrone ring (diene) | Polycyclic lactones and aromatic compounds. neurips.ccengineering.org.cn | Thermal or Lewis acid catalysis. |
| Suzuki Cross-Coupling | C-Br bond | 3-Aryl-2-oxo-2H-pyran-5-carboxylic acids. | Palladium catalysts with a suitable base. |
| Sonogashira Cross-Coupling | C-Br bond | 3-Alkynyl-2-oxo-2H-pyran-5-carboxylic acids. acs.org | Palladium and copper co-catalysis. acs.org |
| Amide Coupling | Carboxylic acid | 3-Bromo-2-oxo-2H-pyran-5-carboxamides. | Standard amide coupling reagents (e.g., DCC, EDC). |
Application in Advanced Materials Science and Functional Materials Design
The unique combination of a rigid heterocyclic core, a polarizable bromine atom, and a versatile carboxylic acid functional group makes this compound a promising building block for the design of advanced functional materials.
Organic Electronics: Pyrone derivatives have been investigated for their fluorescent properties and potential applications in organic light-emitting diodes (OLEDs). neurips.ccengineering.org.cn The extended conjugation of the pyrone ring system can be further tuned by introducing different substituents, which can be facilitated by the presence of the bromine atom and carboxylic acid group. These modifications can alter the electronic and photophysical properties of the molecule, potentially leading to the development of new organic electronic materials with tailored emission colors and efficiencies.
Polymer Chemistry: The carboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. nih.gov The incorporation of the rigid and polar pyrone unit into a polymer backbone could impart unique thermal and mechanical properties. For example, polyurethanes based on a pyrone dicarboxylic acid have shown strong adhesion to metals. nih.gov The bromine atom could also serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Functional Dyes and Pigments: The chromophoric pyrone core suggests that derivatives of this compound could find applications as functional dyes and pigments. nih.gov The color and other properties of these materials could be modulated by introducing various substituents through the reactive sites on the molecule.
Computational Design of New Derivatives with Tunable Reactivity and Properties
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules with desired properties. nips.cc In the context of this compound, computational methods can be employed to design new derivatives with tunable reactivity and properties, thereby guiding synthetic efforts and minimizing experimental trial and error.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netacs.org By calculating parameters such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies, researchers can predict the most reactive sites of the molecule and understand how different substituents will affect its reactivity in various chemical reactions. nih.govengineering.org.cn For example, DFT can be used to model the transition states of cycloaddition reactions to predict their feasibility and stereochemical outcomes. acs.org
In Silico Screening and Property Prediction: Computational tools can be used to screen virtual libraries of derivatives of this compound for desired properties. nips.cc For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives, while other models can predict physical properties relevant to materials science applications, such as solubility, thermal stability, and electronic properties. nih.govnips.cc
Molecular Docking and Drug Design: If the pyrone scaffold is identified as a potential pharmacophore, molecular docking studies can be used to design derivatives that bind to specific biological targets with high affinity and selectivity. ucla.edu By simulating the interaction of the molecule with the active site of a protein, researchers can identify key interactions and design modifications to improve binding and, consequently, biological activity.
| Computational Method | Predicted Property | Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. nih.govengineering.org.cn | Guiding synthetic strategies, understanding reaction outcomes. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., antimicrobial, anticancer). nips.cc | Prioritizing synthetic targets for drug discovery. |
| Molecular Docking | Binding affinity and mode to biological targets. ucla.edu | Designing new derivatives with improved therapeutic potential. |
| Molecular Dynamics (MD) Simulations | Conformational stability, interactions with solvents or polymers. engineering.org.cn | Understanding the behavior of the molecule in different environments. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. acs.orgpreprints.org For a molecule like this compound, these technologies can be leveraged to predict novel synthetic routes, optimize reaction conditions, and accelerate the discovery of new derivatives with desired properties.
Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the outcome and yield of chemical reactions involving the pyrone scaffold. nips.ccucla.edu By inputting information about the reactants, reagents, and reaction conditions, these models can predict the major products and their expected yields, thereby reducing the need for extensive experimental screening and optimization. nips.ccucla.edu
Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions for the synthesis and derivatization of this compound. preprints.org By systematically exploring the reaction parameter space (e.g., temperature, solvent, catalyst loading), these algorithms can identify the optimal conditions to maximize yield, minimize byproducts, and reduce reaction time.
De Novo Design of Functional Molecules: Generative AI models can be used for the de novo design of novel pyrone derivatives with specific desired properties. scilit.com By learning the relationship between chemical structure and properties from large datasets, these models can generate new molecular structures that are predicted to have high activity or performance in a particular application, such as drug discovery or materials science. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves bromination of a pyran-carboxylic acid precursor under controlled conditions. For example, bromine or brominating agents (e.g., N-bromosuccinimide) can be introduced to a pyran-2-one scaffold. Reaction conditions such as reflux in ethanol or dichloromethane, temperatures between 60–80°C, and catalytic acid/base systems are critical for achieving high yields (≥97% purity reported) . Multi-step protocols may require intermediate purification via column chromatography or recrystallization.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyran ring structure, bromine substitution, and carboxylic acid moiety.
- HPLC : Purity assessment using reverse-phase chromatography with UV detection.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (CHBrO) and isotopic pattern of bromine .
- Melting Point Analysis : Compare observed values with literature data (if available).
Q. What solvents and conditions are suitable for handling this compound in experimental workflows?
- Methodological Answer : The compound is polar due to its carboxylic acid group. Recommended solvents include dimethyl sulfoxide (DMSO), methanol, or aqueous buffers (pH-dependent solubility). Avoid prolonged exposure to strong acids/bases, which may hydrolyze the lactone ring. Storage at –20°C under inert atmosphere (argon/nitrogen) prevents degradation .
Advanced Research Questions
Q. How can researchers design kinetic studies to investigate nucleophilic substitution at the bromine position?
- Methodological Answer :
- Variable Control : Vary nucleophiles (e.g., amines, thiols), solvents (polar aprotic vs. protic), and temperatures.
- Monitoring : Use H NMR or LC-MS to track reaction progress and identify intermediates.
- Computational Modeling : Density Functional Theory (DFT) to predict transition states and activation energies for substitution pathways .
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. no activity) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent test conditions (e.g., microbial strains, concentration ranges, pH).
- Structural Analog Comparison : Compare with derivatives like 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which shows confirmed antimicrobial activity .
- Purity Reassessment : Contaminants (e.g., unreacted bromine precursors) may skew results; re-characterize batches via HPLC .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification, amidation)?
- Methodological Answer :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl or methyl groups to direct reactivity to the bromine or lactone oxygen.
- Catalytic Systems : Use Pd-catalyzed cross-coupling for aryl substitutions at the bromine site.
- pH Control : Perform amidation in basic conditions (e.g., EDC/NHS coupling at pH 7–8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
